1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine

Synthetic Chemistry Process Chemistry ACAT Inhibitor Synthesis

Specifically required for synthesizing K-604, a 229-fold selective ACAT-1 inhibitor (IC50=68.0 nM). 97% optimized yield reduces manufacturing costs and ensures scale-independent performance. Free piperazine nitrogen enables derivatization for SAR exploration. Avoid yield losses (64% conventional methods) by choosing this high-purity intermediate for cholesterol metabolism research.

Molecular Formula C13H18N4S
Molecular Weight 262.38 g/mol
CAS No. 217095-58-4
Cat. No. B3060307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine
CAS217095-58-4
Molecular FormulaC13H18N4S
Molecular Weight262.38 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H18N4S/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17/h1-4,14H,5-10H2,(H,15,16)
InChIKeyHLCJWHPFHPEXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine (CAS 217095-58-4): Key Intermediate for Selective ACAT-1 Inhibitors and Advanced Building Block


1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine (CAS 217095-58-4) is a heterocyclic chemical building block consisting of a benzimidazole ring linked via a thioether bridge to an N-ethylpiperazine moiety [1]. It is primarily recognized as a crucial intermediate in the multi-step synthesis of the selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor K-604 (2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride) [2]. The compound's structure, featuring both a nucleophilic piperazine nitrogen and a benzimidazole sulfur, enables its use as a versatile scaffold for further derivatization in medicinal chemistry programs, particularly those targeting cholesterol metabolism and related pathologies [1].

Why Generic Substitution Fails: Critical Role of 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine in Regioselective Synthesis and ACAT-1 Inhibitor Potency


1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine is not a generic, interchangeable building block. Its specific substitution pattern—a benzimidazol-2-ylthio group linked to an unsubstituted piperazine—is essential for the final regioselective coupling step that yields the clinical candidate K-604, a potent and selective ACAT-1 inhibitor [1]. Replacing this intermediate with a structurally similar analog, such as one bearing an N-substituent on the piperazine or a different linker, would alter the reactivity at the piperazine nitrogen and thus the final product's structure and biological activity. Furthermore, the manufacturing process for this specific intermediate has been optimized to achieve yields (97%) that are critical for cost-effective, large-scale synthesis of the downstream ACAT-1 inhibitor [2]. Substituting a different synthesis route or intermediate would likely result in lower yields and increased costs, as demonstrated by a 64% yield in a comparative conventional method [2].

Quantitative Evidence Guide: Head-to-Head Comparisons for 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine (CAS 217095-58-4)


Enhanced Synthesis Yield: 97% Yield vs. Conventional 64% Yield for Key Intermediate

The patented method for producing 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine via a formyl-protected intermediate achieves a 97% yield for the final deprotection step, representing a significant improvement over the conventional tert-butoxycarbonyl (Boc)-protected route which yields only 64% for the equivalent Boc-protected intermediate [1]. Furthermore, the conventional method exhibits a sharp yield decline to 26% when scaled from 2 g to 50 g, whereas the improved method maintains consistent yields across scales [1].

Synthetic Chemistry Process Chemistry ACAT Inhibitor Synthesis

Critical Intermediate for ACAT-1 Selective Inhibitor K-604 with 229-Fold Selectivity

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine is the essential intermediate for synthesizing K-604, a clinical candidate ACAT-1 inhibitor. K-604 exhibits an IC50 of 0.45 μM (450 nM) for human ACAT-1 and 102.85 μM for human ACAT-2, demonstrating 229-fold selectivity for ACAT-1 over ACAT-2 . This selectivity is crucial for minimizing off-target effects on cholesterol absorption in the intestine, which is mediated by ACAT-2. In a cellular context, K-604 inhibits cholesterol esterification in human monocyte-derived macrophages with an IC50 of 68.0 nM .

Medicinal Chemistry Atherosclerosis Cholesterol Metabolism

Scalable Industrial Process with No Yield Drop at Production Scale

The optimized synthesis route for 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine, which utilizes a formyl protecting group instead of Boc, demonstrates consistent yield performance regardless of scale. In contrast, the conventional Boc-protected route experiences a yield decrease from 64% (at 2 g scale) to 26% (at 50 g scale) [1]. The improved process is free from such scale-dependent losses, enabling reliable large-scale production without compromising efficiency [1].

Process Chemistry Scale-Up Industrial Manufacturing

Optimized Application Scenarios for 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine Based on Quantitative Evidence


Cost-Effective, Large-Scale Synthesis of Selective ACAT-1 Inhibitors

Use this intermediate when planning kilogram-scale or larger synthesis of K-604 or related ACAT-1 inhibitors. The 97% yield [1] and scale-independent performance directly reduce manufacturing costs and ensure consistent material supply, making it the preferred choice over alternative intermediates that suffer from lower yields and scale-dependent losses [1].

Medicinal Chemistry Programs Targeting Atherosclerosis and Foam Cell Formation

Employ this intermediate to construct the core pharmacophore of K-604, a 229-fold selective ACAT-1 inhibitor . This enables research into the specific role of ACAT-1 in cholesterol esterification within macrophages (IC50 = 68.0 nM) and its effects on foam cell formation and atherosclerotic plaque progression, without confounding effects from ACAT-2 inhibition .

Development of Novel ACAT-1 Inhibitor Analogs via Piperazine Derivatization

Leverage the free piperazine nitrogen of 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine as a versatile handle for generating libraries of benzimidazole-piperazine hybrids. The high-yield synthesis [1] provides ample material for exploring structure-activity relationships around the ACAT-1 pharmacophore, particularly for modifications that might improve selectivity or pharmacokinetic properties beyond K-604 .

Quote Request

Request a Quote for 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.